molecular formula C9H7NO3 B1362455 5-Methylisatoic anhydride CAS No. 4692-99-3

5-Methylisatoic anhydride

Cat. No. B1362455
CAS RN: 4692-99-3
M. Wt: 177.16 g/mol
InChI Key: IIXZSGIPOINDJO-UHFFFAOYSA-N
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Patent
US06340758B1

Procedure details

To an aqueous solution of anthranilic acid (100 g, 0.66 mol) and sodium carbonate (0.7 mol) a solution of phosgene in toluene (362 mL, 1.93 M, 0.7 mol) was added dropwise under vigorous stirring. The reaction becomes a suspension and is stirred for additional 8 hours and filtered. The residue was treated with aqueous Na2CO3 and filtered. Washed with water (4×150 mL) and dried.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0.7 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
362 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[C:11](=[O:14])([O-])[O-].[Na+].[Na+].[C:17](Cl)(Cl)=O.C1(C)C=CC=CC=1>>[CH3:17][C:7]1[CH:8]=[C:2]2[C:1]([O:10][C:11](=[O:14])[NH:4][C:3]2=[CH:5][CH:6]=1)=[O:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
Quantity
0.7 mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
362 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
is stirred for additional 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The residue was treated with aqueous Na2CO3
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
Washed with water (4×150 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
CC1=CC=C2C(C(=O)OC(N2)=O)=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.